(+)-D-threo-PDMP (hydrochloride) (+)-D-threo-PDMP (hydrochloride) (+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP (Item No. 10005276). In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
Brand Name: Vulcanchem
CAS No.: 139889-62-6
VCID: VC0125479
InChI: InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES: CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula: C23H38N2O3 • HCl
Molecular Weight: 427 g/mol

(+)-D-threo-PDMP (hydrochloride)

CAS No.: 139889-62-6

Reference Standards

VCID: VC0125479

Molecular Formula: C23H38N2O3 • HCl

Molecular Weight: 427 g/mol

(+)-D-threo-PDMP (hydrochloride) - 139889-62-6

CAS No. 139889-62-6
Product Name (+)-D-threo-PDMP (hydrochloride)
Molecular Formula C23H38N2O3 • HCl
Molecular Weight 427 g/mol
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Standard InChI InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Standard InChIKey HVJHJOYQTSEKPK-BLDCTAJRSA-N
Isomeric SMILES CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Canonical SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Description (+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP (Item No. 10005276). In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
Solubility 64.1 [ug/mL]
Synonyms 1-phenyl-2-decanoylamino-3-morpholino-1-propanol
2-decanoylamino-3-morpholino-1-phenylpropanol
D-PDMP compound
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
DAMPP
PDMP
RV 538
RV 538, (R-(R*,R*))-isomer
RV-538
threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
Reference 1.Vunnam, R.R., and Radin, N.S. Analogs of ceramide that inhibit glucocerebroside synthetase in mouse brain. Chemistry and Physics of Lipids 26, 265-278 (1980).
PubChem Compound 16219895
Last Modified Nov 11 2021
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